Ortho-Bromo vs. Meta-Bromo Regioisomerism: Computed Lipophilicity and Steric Profile Comparison
CAS 887880-25-3 (ortho-bromo) exhibits a computed XLogP3 of 5.9 versus 3.6 for the meta-bromo regioisomer 3-(3-bromobenzamido)benzofuran-2-carboxamide (CAS 477511-11-8), a difference of +2.3 log units [1][2]. This substantial lipophilicity increase arises from the combined effect of the ortho-bromo orientation—which partially shields the polar amide NH via intramolecular steric interactions—and the additional N-(p-tolyl) substituent present only on 887880-25-3. The topological polar surface area (TPSA) of the meta-bromo analog (85.3 Ų) is 14.0 Ų larger than that of 887880-25-3 (71.3 Ų), reflecting the absence of the p-tolyl group and the greater solvent exposure of the primary carboxamide in the meta regioisomer [2][3]. The molecular weight difference is 90.1 Da (449.3 vs. 359.2). In the context of benzofuran-based bromodomain inhibitor patent landscapes, ortho-substitution on the benzamido ring has been associated with altered BD1/BD2 selectivity profiles compared to meta- or para-substituted congeners, though direct selectivity data for 887880-25-3 have not been publicly reported [4].
| Evidence Dimension | Computed lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 5.9; TPSA = 71.3 Ų; MW = 449.3 Da (CAS 887880-25-3) |
| Comparator Or Baseline | XLogP3 = 3.6; TPSA = 85.3 Ų; MW = 359.2 Da (CAS 477511-11-8, meta-bromo regioisomer without N-(p-tolyl) group) |
| Quantified Difference | ΔXLogP3 = +2.3; ΔTPSA = -14.0 Ų; ΔMW = +90.1 Da |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18); values are in silico predictions, not experimentally measured logP/logD. |
Why This Matters
A 2.3 log unit increase in XLogP3 represents an approximately 200-fold predicted increase in octanol-water partition coefficient, which can fundamentally alter membrane permeability, aqueous solubility, and non-specific protein binding in cellular assays—making the ortho-bromo/p-tolyl compound functionally non-interchangeable with the meta-bromo primary amide analog.
- [1] PubChem Compound Summary CID 16814860. Computed Properties: XLogP3 5.9, TPSA 71.3 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/16814860 View Source
- [2] PubChem Compound Summary CID 11256896, 3-(3-bromobenzamido)benzofuran-2-carboxamide. Computed Properties: XLogP3 3.6, TPSA 85.3 Ų, MW 359.17. https://pubchem.ncbi.nlm.nih.gov/compound/11256896 View Source
- [3] Kuujia.com CAS 887880-25-3 product page. Computed properties: XLogP3 5.9, TPSA 71.3 Ų. https://www.kuujia.com/cas-887880-25-3.html View Source
- [4] Patent US11273146B2. Benzofuran derivatives and their use as bromodomain inhibitors. GSK. https://patents.justia.com/patent/11273146 View Source
